molecular formula C12H9NO2 B1587086 (4-Hydroxyphenyl)(4-pyridyl)methanone CAS No. 51246-77-6

(4-Hydroxyphenyl)(4-pyridyl)methanone

Cat. No.: B1587086
CAS No.: 51246-77-6
M. Wt: 199.2 g/mol
InChI Key: LLLTWNAZYHQOLL-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)(4-pyridyl)methanone is a bifunctional aromatic ketone comprising a 4-hydroxyphenyl group and a 4-pyridyl (pyridin-4-yl) moiety linked via a carbonyl group.

Properties

IUPAC Name

(4-hydroxyphenyl)-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-11-3-1-9(2-4-11)12(15)10-5-7-13-8-6-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLTWNAZYHQOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199255
Record name 4-Hydroxyphenyl 4-pyridyl ketone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51246-77-6
Record name (4-Hydroxyphenyl)-4-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51246-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Hydroxyphenyl 4-pyridyl ketone
Source ChemIDplus
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Record name 4-Hydroxyphenyl 4-pyridyl ketone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxyphenyl 4-pyridyl ketone
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Biological Activity

(4-Hydroxyphenyl)(4-pyridyl)methanone, also known as a phenolic compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a hydroxyphenyl group attached to a pyridyl moiety via a carbonyl linkage. This structural configuration contributes to its reactivity and biological interactions.

1. Antioxidant Properties

Phenolic compounds are widely recognized for their antioxidant capabilities. Studies indicate that this compound exhibits significant free radical scavenging activity, which can mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines. In vitro assays demonstrated that this compound effectively reduces inflammation markers, suggesting potential applications in treating inflammatory diseases .

3. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. It was found to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, studies have reported that derivatives of this compound can inhibit the activity of tyrosinase, an enzyme implicated in melanoma progression .

4. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting vital enzymatic processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes such as tyrosinase, which is involved in melanin biosynthesis, thereby exerting anti-melanogenic effects .
  • Receptor Interaction : Similar compounds have been shown to bind with high affinity to various receptors, modulating their activity and influencing downstream signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, it protects cells from oxidative damage, which is a common pathway leading to inflammation and cancer progression .

Case Study 1: Anticancer Potential

A study published in 2022 evaluated a series of (4-hydroxyphenyl)piperazine derivatives against human cancer cell lines. The most promising derivatives exhibited potent anticancer effects with minimal cytotoxicity towards normal cells .

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of this compound were assessed using murine models of inflammation. Results indicated a significant reduction in inflammatory markers following treatment with the compound .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntioxidant, AnticancerEnzyme inhibition, Free radical scavenging
3-(Ethyl(4-formylphenyl)amino)propanenitrileAnti-inflammatoryCytokine inhibition
4-(Amino(phenyl)methyl)phenolAntimicrobialMembrane disruption

Scientific Research Applications

Scientific Research Applications

The applications of (4-Hydroxyphenyl)(4-pyridyl)methanone can be categorized into several key areas:

Organic Synthesis

  • Building Block : It serves as an important building block in organic synthesis, facilitating the development of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions.
  • Reagent : It is utilized as a reagent in synthetic pathways to generate new compounds with potential pharmaceutical applications.

Biological Studies

  • Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, studies have focused on its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis, suggesting its potential as a therapeutic agent for skin disorders related to pigmentation .
  • Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicinal Chemistry

  • Therapeutic Potential : The compound has been explored for its anti-inflammatory and analgesic properties. Its ability to modulate biochemical pathways positions it as a candidate for drug development targeting inflammatory diseases .
  • Antioxidant Activity : Studies suggest that it possesses antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Material Science

  • Dye Production : Due to its chromophoric properties, this compound is investigated for applications in dye manufacturing and pigment production.

Case Studies and Research Findings

  • Inhibition of Tyrosinase :
    • A study evaluated the inhibitory effects of various derivatives of this compound on tyrosinase from Agaricus bisporus. The most effective derivatives demonstrated IC50 values below 5 μM, indicating strong inhibitory potential against melanin production .
  • Antimicrobial Screening :
    • In vitro testing against bacterial strains revealed that certain derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

Application AreaSpecific UseExample Findings
Organic SynthesisBuilding block for complex moleculesUsed in the synthesis of novel compounds
Biological StudiesEnzyme inhibition (tyrosinase)IC50 < 5 μM for effective derivatives
Medicinal ChemistryAnti-inflammatory and analgesic propertiesPotential therapeutic applications
Material ScienceDye productionChromophoric properties utilized

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s uniqueness arises from the combination of a polar hydroxyl group and a heteroaromatic pyridine ring. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences
(4-Hydroxyphenyl)(4-pyridyl)methanone 4-OH, 4-pyridyl ~199.21 Reference compound
(4-Chlorophenyl)(4-pyridyl)methanone 4-Cl, 4-pyridyl ~213.66 Chlorine increases lipophilicity
(4-Hydroxyphenyl)phenylmethanone 4-OH, phenyl ~198.22 Lacks pyridine’s basicity
(4-Bromophenyl)(4-hydroxyphenyl)methanone 4-Br, 4-OH 277.12 Bromine enhances halogen bonding
Phenyl(pyridin-4-yl)methanone Phenyl, 4-pyridyl ~185.22 Lacks hydroxyl group

Key Insights :

  • Hydroxyl Group : The 4-hydroxyl group enables hydrogen bonding, critical for interactions with biological targets like enzymes or receptors .
  • Pyridine vs.

Key Insights :

  • The hydroxyl group in this compound may enhance binding to targets like estrogen receptors, as seen in (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone .
  • Pyridine-containing analogs exhibit receptor modulation due to nitrogen’s electron-rich nature , while halogenated derivatives show enhanced antimicrobial activity .
Physicochemical Properties

Substituents significantly influence solubility, melting points, and reactivity:

Compound Name Water Solubility LogP Reactivity Highlights
This compound Moderate ~1.5 Acidic OH (pKa ~10), basic pyridine (pKa ~4.8)
(4-Chlorophenyl)(4-pyridyl)methanone Low ~2.8 Chlorine increases LogP
(4-Hydroxyphenyl)phenylmethanone Low ~2.1 Limited solubility due to lack of heteroatoms

Key Insights :

  • The hydroxyl group improves water solubility compared to halogenated analogs .
  • Pyridine’s basicity may facilitate salt formation (e.g., hydrochloride derivatives ), enhancing bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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